Cyanine7.5 alkyne

Description

Properties

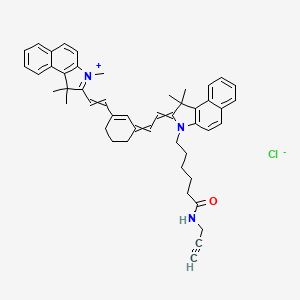

Molecular Formula |

C48H52ClN3O |

|---|---|

Molecular Weight |

722.41 |

IUPAC Name |

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]-N-prop-2-ynylhexanamide;chloride |

InChI |

InChI=1S/C48H51N3O.ClH/c1-7-31-49-44(52)22-9-8-14-32-51-41-28-26-37-19-11-13-21-39(37)46(41)48(4,5)43(51)30-24-35-17-15-16-34(33-35)23-29-42-47(2,3)45-38-20-12-10-18-36(38)25-27-40(45)50(42)6;/h1,10-13,18-21,23-30,33H,8-9,14-17,22,31-32H2,2-6H3;1H |

InChI Key |

BEKYZMBPLUHVRG-UHFFFAOYSA-N |

SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)NCC#C)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine7.5 alkyne, Cyanine 7.5 alkyne |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Spectral and Application-Specific Properties of Cyanine7.5 Alkyne

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Near-Infrared (NIR) Fluorophores

In the landscape of biological imaging and diagnostics, the ability to peer deeper into living systems with minimal perturbation is paramount. Near-infrared (NIR) fluorophores, operating within the 700-900 nm spectral window, offer a distinct advantage by minimizing interference from biological autofluorescence, reducing light scattering, and enabling deeper tissue penetration. Among these, Cyanine7.5 (Cy7.5) has emerged as a robust scaffold, prized for its high extinction coefficient and favorable spectral positioning.

This guide focuses on Cyanine7.5 alkyne , a derivative engineered for covalent labeling through bioorthogonal "click chemistry." The incorporation of a terminal alkyne group transforms this potent imaging agent into a versatile tool for selectively tagging azide-modified biomolecules—from proteins and nucleic acids to glycans and lipids—enabling a new dimension of specificity in complex biological milieu. Here, we provide a comprehensive overview of its core spectral properties, chemical handling, and a field-tested protocol for its application in copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Core Spectral and Photophysical Properties

The utility of a fluorophore is defined by its interaction with light. The spectral characteristics of Cyanine7.5 alkyne make it exceptionally well-suited for demanding applications, including in vivo imaging.[1][2] Key performance indicators are summarized below.

| Property | Value | Significance in Application |

| Excitation Maximum (λ_abs_) | ~788 nm | Aligns well with common diode lasers (e.g., 785 nm), ensuring efficient excitation. |

| Emission Maximum (λ_em_) | ~808 nm | Emission is squarely in the NIR window, minimizing background from tissue and cellular components.[1][3] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | An exceptionally high value, indicating a strong ability to absorb light. This translates to brighter signals and the potential for lower dye concentrations.[1][2] |

| Fluorescence Quantum Yield (Φ) | ~0.10 | Represents a moderate efficiency of converting absorbed photons into emitted fluorescence.[2] Note: This can be solvent-dependent.[4] |

| Stokes Shift | ~20 nm | A sufficient, albeit modest, separation between excitation and emission peaks, which is typical for cyanine dyes and generally adequate for minimizing self-quenching and simplifying filter set design.[3] |

Note: Spectral properties, particularly quantum yield, can be influenced by the local chemical environment and solvent polarity.[4][5] The values presented are typical for the dye in common organic solvents like DMSO.

Chemical Properties and Handling

Proper handling and storage are critical to preserving the integrity of the fluorophore.

-

Solubility: Cyanine7.5 alkyne is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane.[6] For biological applications, a concentrated stock solution in anhydrous DMSO is the standard recommendation.

-

Storage: The dye is typically supplied as a lyophilized powder. To prevent degradation from moisture and light, it should be stored at -20°C and protected from light. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation.

-

Photostability: While cyanine dyes offer many advantages, they are susceptible to photobleaching upon intense or prolonged light exposure.[7] Experimental designs should aim to minimize exposure times and laser power. Recent research has focused on developing cyanine structures with enhanced photostability.[8][9][10]

Application in Bioorthogonal Labeling: The Click Chemistry Workflow

The terminal alkyne group on Cyanine7.5 is a chemical handle designed for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction—a cornerstone of click chemistry.[11] This reaction forms a stable triazole linkage between the alkyne-functionalized dye and an azide-modified target molecule with high specificity and efficiency.

Mechanism of Action: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The workflow leverages the near-absence of azides and terminal alkynes in biological systems, ensuring that the labeling reaction is highly specific to the intended targets.[12]

Caption: Workflow for labeling azide-modified targets with Cy7.5 alkyne via CuAAC.

Experimental Protocol: Labeling of Azide-Modified Proteins in Cell Lysate

This protocol provides a validated methodology for the fluorescent labeling of proteins that have been metabolically engineered to incorporate an azide-containing amino acid (e.g., azidohomoalanine).

Pillar of Trustworthiness: Self-Validating System

This protocol includes parallel controls to validate the specificity of the click reaction. A "No Catalyst" control and a "No Alkyne Dye" control are essential for confirming that the observed fluorescence is a direct result of the intended bioorthogonal reaction.

A. Reagent Preparation

-

Cy7.5 Alkyne Stock (10 mM): Dissolve 1 mg of Cyanine7.5 alkyne (MW ~722.4 g/mol ) in 138 µL of anhydrous DMSO. Vortex thoroughly. Store at -20°C, protected from light.

-

Copper(II) Sulfate Stock (50 mM): Dissolve 12.5 mg of CuSO₄·5H₂O in 1 mL of deionized water.

-

Reducing Agent Stock (500 mM): Prepare fresh. Dissolve ~100 mg of sodium ascorbate in 1 mL of deionized water. This solution is oxygen-sensitive and should be made immediately before use.

-

Ligand Stock (10 mM TBTA): Prepare a 10 mM stock of Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine in DMSO. The ligand stabilizes the Cu(I) oxidation state, enhancing reaction efficiency and protecting the target biomolecule.[13]

B. Labeling Reaction

For a final reaction volume of 100 µL:

-

Prepare Lysate: To a microcentrifuge tube, add up to 88 µL of your cell lysate containing the azide-modified protein (typically 50-100 µg total protein). Adjust the volume to 88 µL with lysis buffer (e.g., RIPA buffer).

-

Add Dye: Add 1 µL of 10 mM Cy7.5 alkyne stock solution (final concentration: 100 µM). Vortex gently.

-

Prepare Catalyst Premix: In a separate tube, prepare the catalyst premix immediately before use.

-

2 µL of 50 mM CuSO₄

-

4 µL of 10 mM TBTA ligand

-

4 µL of 500 mM Sodium Ascorbate

-

Vortex the premix. It should be clear.

-

-

Initiate Reaction: Add 10 µL of the freshly prepared catalyst premix to the lysate/dye mixture.

-

Incubation: Vortex the final reaction mixture gently. Protect from light and incubate at room temperature for 1 hour.

C. Sample Analysis

-

Protein Precipitation (Optional Cleanup): To remove unreacted dye and catalyst, precipitate the protein by adding 400 µL of ice-cold acetone. Incubate at -20°C for 30 minutes, then centrifuge at 15,000 x g for 10 minutes. Discard the supernatant and wash the pellet with cold methanol.

-

SDS-PAGE Analysis: Resuspend the protein pellet in 1X SDS-PAGE loading buffer. Run the sample on a polyacrylamide gel.

-

In-Gel Fluorescence Imaging: Scan the gel using an imaging system equipped with a ~780 nm excitation source and an ~810 nm emission filter. A fluorescent signal corresponding to the molecular weight of your target protein confirms successful labeling.

Conclusion

Cyanine7.5 alkyne is a high-performance NIR probe that bridges the power of sensitive fluorescence detection with the specificity of bioorthogonal chemistry. Its high extinction coefficient and NIR emission profile make it an authoritative choice for applications demanding deep tissue penetration and low background interference. By following validated protocols and understanding the causality behind each experimental step, researchers can confidently deploy this tool to selectively visualize and quantify molecular targets in complex biological systems, advancing discovery in diagnostics and drug development.

References

-

Cyanine 7.5 alkyne (A270173) . Antibodies.com. [Link]

-

Solvation-Shell Effect on the Cyanine-Dye Fluorescence in Binary Liquid Mixtures . Max Planck Institute for Biophysical Chemistry. [Link]

-

Development of photostable near-infrared cyanine dyes . Royal Society of Chemistry. [Link]

-

Cyanine7.5 dye . AxisPharm. [Link]

-

Development of photostable near-infrared cyanine dyes . RSC Publishing. [Link]

-

Photostability investigation of a near-infrared-II heptamethine cyanine dye . PubMed, National Center for Biotechnology Information. [Link]

-

Enhanced brightness and photostability of cyanine dyes by supramolecular containment . arXiv.org, Cornell University. [Link]

-

Study on the Photooxidation of Near-Infrared Absorbing Cyanine Dye . SPIE Digital Library. [Link]

-

Solvent Effects on Cyanine Derivatives: A PCM Investigation . ACS Publications, The Journal of Physical Chemistry A. [Link]

-

CYanine Fluorophores . Interchim. [Link]

-

Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes . National Center for Biotechnology Information. [Link]

-

Substituent Effects on the Solubility and Electronic Properties of the Cyanine Dye Cy5: Density Functional and Time-Dependent Density Functional Theory Calculations . MDPI. [Link]

-

Click Chemistry (Azide / alkyne reaction) . Interchim. [Link]

-

Classic fluorescent dyes conjugated to Alkyne and DBCO – for Click chemistry . Interchim. [Link]

-

Protocol: Click-Chemistry Labeling of Biomolecules and DNA . Click Chemistry Tools. [Link]

-

Cyanine 7 alkyne (A270182) . Antibodies.com. [Link]

-

A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins . National Center for Biotechnology Information. [Link]

Sources

- 1. Cyanine 7.5 alkyne (A270173) | Antibodies.com [antibodies.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 4. pure.mpg.de [pure.mpg.de]

- 5. pubs.acs.org [pubs.acs.org]

- 6. interchim.fr [interchim.fr]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. research.ed.ac.uk [research.ed.ac.uk]

- 9. Development of photostable near-infrared cyanine dyes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. Photostability investigation of a near-infrared-II heptamethine cyanine dye - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lumiprobe.com [lumiprobe.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]

Precision Labeling: A Technical Guide to Click Chemistry with Fluorescent Dyes

Topic: Introduction to Click Chemistry with Fluorescent Dyes Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the landscape of molecular imaging and bioconjugation, "Click Chemistry" has evolved from a synthetic philosophy to a critical tool for interrogating biological systems. For the application scientist, the power of click chemistry lies not just in its high yield, but in its bioorthogonality —the ability to label specific targets in complex biological milieus without cross-reacting with native functional groups.

This guide moves beyond basic definitions to provide a rigorous technical framework for selecting, executing, and validating fluorescent labeling workflows. We focus on the three dominant chemistries: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition), and IEDDA (Inverse Electron Demand Diels-Alder), detailing the causal link between chemical mechanism and experimental success.

The Chemical Toolbox: Mechanisms & Kinetics

Selecting the correct click chemistry is a balance between reaction kinetics (

Comparative Analysis of Core Chemistries

| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Copper-Free) | IEDDA (Tetrazine Ligation) |

| Mechanism | Azide + Alkyne | Azide + Cyclooctyne | Tetrazine + TCO |

| Kinetics ( | |||

| Biocompatibility | Low (Cu(I) is cytotoxic; generates ROS) | High (No catalyst required) | High (No catalyst; highly selective) |

| Primary Use Case | Fixed cells, lysates, purified proteins, DNA synthesis (EdU). | Live cells, metabolic labeling, in vivo imaging. | Live cells, low-abundance targets, "fluorogenic" probes. |

| Steric Bulk | Minimal (small azide/alkyne handles). | Moderate (bulky cyclooctyne ring). | High (Tetrazine/TCO are larger). |

Mechanistic Pathways (Visualization)

The following diagram illustrates the reaction pathways and the structural transformation involved in each chemistry.

Figure 1: Mechanistic comparison of CuAAC, SPAAC, and IEDDA pathways. Note the expulsion of Nitrogen (

The Fluorophores: Selection Strategy

Choosing a dye is not just about excitation/emission spectra; it is about solubility , quenching , and fluorogenicity .

Standard vs. Fluorogenic Probes

-

Standard Probes (e.g., Cy5-Azide, AF488-Alkyne): These are "always on."

-

Challenge: High background if unbound dye is not washed away efficiently.

-

Application: Fixed samples where rigorous washing is possible.

-

-

Fluorogenic "Turn-On" Probes: These are non-fluorescent (quenched) until the click reaction occurs.

-

Mechanism:[1][2][3]Tetrazine-Quenching (TBET/RET). The tetrazine core acts as a quencher for the attached fluorophore (e.g., BODIPY or Coumarin). Upon reaction with TCO, the tetrazine ring is destroyed, restoring fluorescence [1].

-

Benefit: Enables "no-wash" imaging in live cells, as background from unreacted dye is negligible.[4][5]

-

Solubility and Linkers

Hydrophobic dyes (e.g., BODIPY, Cy7) can cause non-specific binding to cell membranes.

-

Recommendation: Always select dyes with a PEG-linker (e.g., Azide-PEG4-Fluorophore). The PEG spacer increases water solubility and reduces steric hindrance during the ligation reaction.

Strategic Workflow: Decision Matrix

Do not default to one chemistry. Use this logic flow to determine the optimal method for your biological question.

Figure 2: Decision matrix for selecting the appropriate click chemistry based on sample integrity and target abundance.

Master Protocol: Protein Labeling via CuAAC

This protocol describes the labeling of a purified protein (e.g., an antibody or enzyme) modified with an alkyne handle, using an Azide-Fluorophore.

Reagents & Preparation

-

Protein-Alkyne: 1 mg/mL in PBS (pH 7.4).

-

Dye-Azide: 10 mM stock in anhydrous DMSO.

-

CuSO4: 50 mM in water (freshly prepared).

-

THPTA Ligand: 250 mM in water. (THPTA protects protein from oxidation and maintains Cu(I) state).

-

Sodium Ascorbate: 500 mM in water (freshly prepared).

Step-by-Step Procedure

-

Ligand Complexation (Crucial Step): Premix CuSO4 and THPTA in a 1:5 molar ratio prior to adding to the protein. This prevents copper precipitation.

-

Mix: 2 µL CuSO4 + 4 µL THPTA. Incubate 5 mins.

-

-

Reaction Assembly: To the protein solution (90 µL), add:

-

Dye-Azide (2-5 molar excess over protein).

-

Cu-THPTA complex (Final conc: 0.5 mM).

-

Sodium Ascorbate (Final conc: 5 mM). Add this last to initiate the reaction.

-

-

Incubation: Incubate for 30–60 minutes at Room Temperature in the dark.

-

Purification: Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis. Note: Unreacted dye will skew DOL calculations.

Validation: Calculating Degree of Labeling (DOL)

To ensure reproducibility, you must quantify how many fluorophores are attached per protein molecule.

Where:

- = Absorbance of the dye at its emission max.

- = Extinction coefficient of the dye.

-

Correction Factor (CF): Most dyes absorb at 280nm (protein absorbance). You must correct the protein concentration:

Troubleshooting & Optimization

| Symptom | Probable Cause | Technical Solution |

| Precipitation | Copper oxidation or hydrophobic dye. | 1. Use THPTA or BTTAA ligand (better than TBTA). 2. Add 5-10% DMSO or use a PEG-linked dye. |

| Low Fluorescence | Dye quenching (DOL > 3). | "Self-quenching" occurs when dyes are too close. Aim for DOL 1.0–2.0. Reduce dye molar excess during reaction.[6] |

| High Background | Non-specific hydrophobic binding. | 1. Use sulfonated dyes (e.g., Sulfo-Cy5). 2. Increase washing steps with 0.1% Tween-20. 3. Switch to Fluorogenic (Tetrazine) probes.[1][4][5][7][8] |

| No Signal | Sodium Ascorbate oxidation. | Ascorbate degrades rapidly in air. Always make fresh stock immediately before use. |

References

-

Design strategies for tetrazine fluorogenic probes for bioorthogonal imaging. Chemical Society Reviews (2025).

-

Specific and quantitative labeling of biomolecules using click chemistry. Frontiers in Chemistry.

-

Comparison of CuAAC, SPAAC and IEDDA for fluorescent labeling. Bioconjugate Chemistry.

-

Degree of Labeling (DOL) Calculator & Protocols. AAT Bioquest Technical Library.

-

Troubleshooting Tips for Fluorescence Staining. Biotium Technical Support.

Sources

- 1. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Tetrazine as a general phototrigger to turn on fluorophores - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Ultrafluorogenic Coumarin-Tetrazine Probes for Real-Time Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. mdpi.com [mdpi.com]

- 8. Readily Accessible and Brightly Fluorogenic BODIPY/NBD–Tetrazines via SNAr Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Near-Infrared (NIR) Cyanine Dyes

<

This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of the core features of near-infrared (NIR) cyanine dyes. Moving beyond a simple catalog of properties, we will explore the fundamental principles that govern their function, the structure-property relationships that allow for their rational design, and the practical methodologies essential for their successful application in cutting-edge research.

The NIR Advantage: Why We Look Beyond the Visible Spectrum

In biomedical imaging, the ability to peer deeper into biological systems with higher clarity is paramount. The near-infrared (NIR) window, typically defined as the spectral range from 700 to 1700 nm, offers distinct advantages over visible light imaging.[1][2] Biological tissues have significantly lower absorption and autofluorescence in this range, which translates to two critical benefits: deeper tissue penetration and a higher signal-to-noise ratio.[1][3][4] This makes NIR fluorescence imaging a powerful, non-invasive tool for observing complex biological processes in vivo, from tumor visualization to tracking drug delivery.[1][3][4]

Within the diverse family of NIR fluorophores, cyanine dyes have emerged as a dominant class due to their exceptional optical properties, including high molar extinction coefficients, and their remarkable chemical versatility.[3][4][5] The FDA-approved dye, Indocyanine Green (ICG), stands as a testament to their clinical utility in applications like angiography and image-guided surgery.[1][6]

Core Photophysical Principles of Cyanine Dyes

At its heart, a cyanine dye consists of two nitrogen-containing heterocyclic rings joined by a polymethine chain.[5][7] This conjugated π-electron system is the chromophore responsible for the dye's intense absorption and fluorescence properties.

Structure Dictates Spectrum

The defining characteristic of cyanine dyes is their tunability. The absorption and emission wavelengths are directly related to the length of the polymethine chain. As a guiding principle, adding a vinylene unit (a -CH=CH- group) to the polymethine bridge results in a bathochromic (red) shift of approximately 100 nm .[7][8] This predictable relationship allows for the rational design of dyes that are precisely matched to available laser excitation sources and desired imaging windows (e.g., NIR-I vs. NIR-II).[7][9] Heptamethine cyanines, with their longer polymethine chains, are the most relevant class for NIR applications.[6][7][10]

Brightness: A Product of Extinction and Quantum Yield

The "brightness" of a fluorophore is a critical parameter for sensitive detection and is defined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (ΦF). Cyanine dyes are prized for their exceptionally high molar extinction coefficients, often exceeding 200,000 M⁻¹cm⁻¹, meaning they are highly efficient at absorbing light.[11][12]

However, their quantum yields—the ratio of photons emitted to photons absorbed—can be highly sensitive to the dye's environment and structure. The flexible nature of the polymethine chain can lead to non-radiative decay pathways (energy loss as heat rather than light), which reduces the quantum yield.[13] Structural modifications that increase the rigidity of the dye, such as incorporating a cyclohexene ring into the polymethine chain, are a key strategy to enhance brightness.[6][14]

The Challenge of Photostability

A primary limitation of many organic dyes, including cyanines, is photobleaching—the irreversible photochemical destruction of the fluorophore upon exposure to light. This process is often initiated from the dye's excited triplet state, which can react with molecular oxygen to produce damaging reactive oxygen species.[15] Strategies to improve photostability are a major focus of modern dye development and include:

-

Structural Modification: Introducing electron-withdrawing groups can reduce the dye's reactivity towards singlet oxygen.[15]

-

Triplet State Quenchers: Covalently attaching molecules like cyclooctatetraene (COT) can depopulate the reactive triplet state, significantly enhancing photostability.[15][16]

-

Supramolecular Encapsulation: Trapping cyanine dyes within host molecules like cyclodextrins can restrict molecular motion and shield the dye from oxygen, leading to marked increases in both brightness and photostability.[17]

Molecular Engineering: Tailoring Cyanines for Function

The true power of cyanine dyes lies in their synthetic tractability. Their core structure can be readily modified to fine-tune their properties for specific applications.[6][18]

The Role of Heterocyclic End Groups

The nature of the terminal heterocyclic rings (e.g., indole, benz[e]indole) influences the dye's spectral properties, solubility, and aggregation tendency.[13] Incorporating heavier chalcogens like sulfur or selenium in place of oxygen within the heterocyclic structure can lead to red-shifted absorption and emission profiles.[11]

Substituents: The Key to Solubility and Targeting

For biological applications, aqueous solubility is crucial. This is typically achieved by incorporating charged functional groups, such as sulfonates, into the dye structure. These groups not only improve water solubility but can also reduce the tendency of the dyes to form non-fluorescent aggregates.[2]

Furthermore, the cyanine scaffold can be equipped with reactive functional groups (e.g., N-hydroxysuccinimidyl (NHS) esters, maleimides, alkynes) at various positions.[7][8] These groups provide versatile handles for covalent conjugation to biomolecules like antibodies, peptides, and drugs, enabling targeted delivery and imaging.[8]

Table 1: Comparative Photophysical Properties of Common NIR Cyanine Dyes

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (ΦF) | Key Features |

| ICG | ~780 | ~810 | ~200,000 | Low (~0.01-0.04) | FDA-approved, high plasma protein binding, used clinically.[1][6] |

| IRDye 800CW | ~774 | ~789 | ~240,000 | Moderate (~0.12) | High brightness and stability, widely used for preclinical imaging.[6] |

| Cy7 | ~750 | ~773 | ~250,000 | Variable | Classic heptamethine dye, properties depend heavily on specific structure. |

| Alexa Fluor 750 | ~749 | ~775 | ~270,000 | Moderate (~0.12) | Sulfonated for high water solubility and reduced aggregation. |

Note: Values are approximate and can vary depending on the solvent and conjugation state.

The Phenomenon of Aggregation: A Double-Edged Sword

In aqueous environments, the planar, hydrophobic structures of cyanine dyes predispose them to self-assemble into aggregates. This behavior can dramatically alter their optical properties and must be understood and controlled.

H- vs. J-Aggregates

Based on the geometry of molecular stacking, two primary types of aggregates are formed:

-

H-aggregates (Hypsochromic): Characterized by a "side-by-side" stacking of dye molecules. This arrangement leads to a blue-shift (hypsochromic shift) in the absorption spectrum and is often associated with fluorescence quenching.[19][20]

-

J-aggregates (Bathochromic): Result from a "head-to-tail" alignment. This creates delocalized excitons, leading to a sharp, intense, and red-shifted (bathochromic) absorption band, often accompanied by enhanced fluorescence.[19][20][21]

The formation of J-aggregates is a particularly fascinating area of research, as it offers a strategy to create highly fluorescent nanomaterials with emission deep into the NIR-II window, ideal for high-resolution in vivo imaging.[9][22]

Practical Methodologies: Antibody Conjugation

One of the most common applications of cyanine dyes is the fluorescent labeling of antibodies for use in techniques like flow cytometry, immunofluorescence microscopy, and in vivo targeted imaging.[] The most prevalent method utilizes NHS-ester chemistry to target primary amines (e.g., on lysine residues) on the antibody.[24][25]

Step-by-Step Protocol: Antibody Labeling with an NHS-Ester Cyanine Dye

This protocol is a self-validating system that includes crucial quality control steps.

Materials:

-

Antibody (Ab) solution (e.g., IgG), free of amine-containing stabilizers like BSA or glycine.[24]

-

Amine-reactive Cyanine Dye NHS-ester.

-

Anhydrous dimethyl sulfoxide (DMSO).

-

Reaction Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.0-8.5.[24]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification: Size-exclusion chromatography (SEC) column (e.g., Zeba™ Spin Desalting Column) appropriate for the antibody size.[26]

-

Storage Buffer: Phosphate-buffered saline (PBS), pH 7.4.

Procedure:

-

Antibody Preparation:

-

If necessary, purify the antibody to remove interfering amine-containing substances. Use a protein concentrator spin column for buffer exchange into PBS.[26]

-

Adjust the antibody concentration to 1-2 mg/mL in PBS.[] Measure the absorbance at 280 nm (A280) to determine the precise starting concentration.[26]

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the required volume of antibody solution.

-

Add 1/10th volume of 1 M NaHCO₃ to the antibody solution to raise the pH to ~8.3.[24] Mix gently.

-

Immediately before use, dissolve the dye NHS-ester in anhydrous DMSO to a concentration of 10 mg/mL.[26] Vortex to ensure it is fully dissolved.

-

-

Conjugation Reaction:

-

Calculate the volume of dye solution needed. A molar excess of dye to antibody (e.g., 10:1 to 15:1) is typically used to drive the reaction.

-

Add the calculated volume of dye-DMSO solution to the antibody solution while gently vortexing.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[24]

-

-

Quenching:

-

Purification:

-

Characterization (Self-Validation):

-

Determine the Degree of Labeling (DOL): The DOL is the average number of dye molecules per antibody. It is a critical quality control parameter.

-

Measure the absorbance of the purified conjugate at 280 nm (A280, for protein) and at the dye's absorption maximum (A_max, e.g., ~750 nm).

-

Calculate the antibody concentration: Ab (M) = [A280 - (A_max * CF)] / ε_Ab where CF is the correction factor for the dye's absorbance at 280 nm and ε_Ab is the molar extinction coefficient of the antibody (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

-

Calculate the dye concentration: Dye (M) = A_max / ε_Dye

-

Calculate DOL: DOL = Dye (M) / Ab (M)

-

-

An optimal DOL is typically between 2 and 4 for IgG antibodies to avoid fluorescence quenching or loss of antibody function.[28]

-

-

Storage:

dot graph TD { A[Start: Purified Antibody in PBS] --> B{Buffer Exchange & pH Adjustment(Add NaHCO₃ to pH 8.3)}; B --> C{Add Cyanine-NHS Ester(in DMSO)}; C --> D[Incubate 1 hr @ RT(Protected from light)]; D --> E{Quench Reaction(Add Tris Buffer)}; E --> F[Purify via SEC(Remove free dye)]; F --> G{Characterize: Measure A280 & A_max}; G --> H[Calculate Degree of Labeling (DOL)]; H --> I[Store Labeled Antibody @ 4°C or -20°C];

} dot Caption: Workflow for antibody conjugation using NHS-ester chemistry.

Conclusion and Future Outlook

Near-infrared cyanine dyes are indispensable tools in modern biological and biomedical research. Their highly tunable structure allows for the rational design of probes with optimized brightness, photostability, and targeting specificity.[3][4][18] Ongoing research continues to push the boundaries of what is possible, with a focus on developing novel dyes that emit further into the NIR-II and NIR-III windows for even deeper and clearer imaging.[9] Strategies to overcome aggregation-caused quenching and improve in vivo stability, such as creating sterically shielded dyes, are paving the way for next-generation probes for diagnostics, image-guided therapy, and a deeper understanding of complex biological systems.[14][22]

References

-

NIR dyes in Bioimaging: A Comprehensive Research - Macsen Labs . Macsen Labs. [Link]

-

NHS ester protocol for labeling proteins . Abberior Instruments. [Link]

-

Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC . (2023). International Journal of Nanomedicine, 18, 6993–7019. [Link]

-

Enhanced brightness and photostability of cyanine dyes by supramolecular containment . (2014). arXiv.org. [Link]

-

A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging . (2018). Chemical Science, 9(30), 6433–6442. [Link]

-

Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy . (2023). International Journal of Nanomedicine, 6993–7019. [Link]

-

Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC . (2020). Molecules, 25(21), 5163. [Link]

-

Near‐Infrared Fluorophores Based on Heptamethine Cyanine Dyes: From Their Synthesis and Photophysical Properties to Recent Optical Sensing and Bioimaging Applications . (2022). Chemistry – An Asian Journal, 17(18). [Link]

-

NIR Dyes for Bioimaging Applications - PMC . (2012). Pharmaceuticals, 5(3), 279–303. [Link]

-

Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy . (2023). Critical Reviews in Therapeutic Drug Carrier Systems, 40(6), 1–22. [Link]

-

Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective . (2021). Frontiers in Chemistry, 9. [Link]

-

Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives . (2024). Chemical Science, 15(20), 7311–7321. [Link]

-

Structure–Property Relationships of Near-Infrared Cyanine Dyes: Chalcogen-Driven Singlet Oxygen Generation with High Fluorescence Efficiency . (2024). ACS Omega. [Link]

-

Photophysical properties of cyanines . ResearchGate. [Link]

-

cyanine fluorophore derivatives with enhanced photostability - PMC . (2011). Nature Methods, 8(7), 557–559. [Link]

- Cyanine dyes and their conjugates. (2015).

-

Counterion Exchange Enhances the Brightness and Photostability of a Fluorous Cyanine Dye - PMC . (2018). Journal of the American Chemical Society, 140(36), 11228–11232. [Link]

-

Fluorescent J-aggregates of cyanine dyes: basic research and applications review . (2022). Methods and Applications in Fluorescence, 10(2), 022001. [Link]

-

H AND J AGGREGATES . Pradeep Research Group. [Link]

-

This protocol outlines antibody conjugation by NHS-esters . Fürth lab. [Link]

-

GUIDE TO ANTIBODY LABELING AND DETECTION METHODS . Cedarlane. [Link]

-

Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference . (2023). The Journal of Physical Chemistry C, 127(22), 10695–10704. [Link]

-

Fluorescence lifetime properties of near-infrared cyanine dyes in relation to their structures . (2008). Journal of Photochemistry and Photobiology A: Chemistry, 200(2-3), 438-444. [Link]

-

Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference - PMC . (2023). The Journal of Physical Chemistry C, 127(22), 10695–10704. [Link]

-

Deciphering the Structure–Property Relations in Substituted Heptamethine Cyanines . (2020). The Journal of Organic Chemistry, 85(15), 9681–9692. [Link]

-

A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging . (2018). Chemical Science, 9(30), 6433–6442. [Link]

-

The development of NIR-II cyanine dyes for improving biological... . ResearchGate. [Link]

-

Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC . (2020). Theranostics, 10(10), 4365–4379. [Link]

-

Constructing J-aggregates of cyanine dye for NIR-II in vivo dynamic vascular imaging and long-term targeting of tumors - PMC . (2023). Journal of Nanobiotechnology, 21(1), 445. [Link]

-

Opinion on Cyanine Dye Conjugates for Biomedical Applications . (2019). Biomedical Journal of Scientific & Technical Research. [Link]

-

Recent Advances in Cyanine-Based Phototherapy Agents - PMC . (2021). Frontiers in Chemistry, 9. [Link]

-

Framework Integration Engineered Asymmetric Cyanine Dyes for In Vivo High-Performance NIR-II Imaging and Multiplexed Labeling . ResearchGate. [Link]

-

J-Aggregation Formation of Cyanine Dyes . (2015). International Journal of Science and Research (IJSR), 4(11), 1830-1833. [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Recent Advances in Cyanine-Based Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Near-Infrared Heptamethine Cyanine Dyes for Nanoparticle-Based Photoacoustic Imaging and Photothermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Near-infrared photocatalysis with cyanines: synthesis, applications and perspectives - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00814F [pubs.rsc.org]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]

- 10. Near‐Infrared Fluorophores Based on Heptamethine Cyanine Dyes: From Their Synthesis and Photophysical Properties to Recent Optical Sensing and Bioimaging Applications | Scilit [scilit.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Sterically Shielded Heptamethine Cyanine Dyes for Bioconjugation and High Performance Near-Infrared Fluorescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01574K [pubs.rsc.org]

- 16. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. [1410.0844] Enhanced brightness and photostability of cyanine dyes by supramolecular containment [arxiv.org]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. pradeepresearch.org [pradeepresearch.org]

- 21. ijsr.net [ijsr.net]

- 22. Constructing J-aggregates of cyanine dye for NIR-II in vivo dynamic vascular imaging and long-term targeting of tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. NHS ester protocol for labeling proteins [abberior.rocks]

- 25. benchchem.com [benchchem.com]

- 26. furthlab.xyz [furthlab.xyz]

- 28. broadpharm.com [broadpharm.com]

Methodological & Application

How to label proteins with Cyanine7.5 alkyne

Application Note: High-Fidelity Protein Labeling with Cyanine7.5 Alkyne via CuAAC

Introduction & Strategic Rationale

Near-infrared (NIR) fluorescence imaging is a cornerstone of deep-tissue in vivo studies due to reduced photon scattering and minimal tissue autofluorescence in the 700–900 nm window. Cyanine7.5 (Cy7.5) is a premier fluorophore for this application, exhibiting emission maxima (~808 nm) that overlap perfectly with the "biological transparency window."

However, conjugating hydrophobic cyanine dyes to hydrophilic proteins presents solubility challenges. This guide details the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , or "Click Chemistry," method. Unlike amine-NHS ester coupling, which is non-specific and pH-sensitive, CuAAC is bioorthogonal and strictly chemoselective. It requires the protein to be pre-functionalized with an azide moiety.

Key Technical Advantage: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) , a water-soluble ligand that complexes with Cu(I). This complexation is non-negotiable for protein work; it accelerates the reaction rate while simultaneously protecting histidine and cysteine residues from copper-induced oxidative degradation [1].

Mechanism of Action

The reaction proceeds through a stepwise cycle where the Cu(I)-THPTA complex coordinates with the alkyne on the Cy7.5 and the azide on the protein, lowering the activation energy for the formation of a stable 1,2,3-triazole linkage.

Fig 1. Mechanistic flow of the Cu(I)-catalyzed conjugation. The THPTA ligand stabilizes the copper, preventing disproportionation and oxidative damage.

Material Specifications

Table 1: Cyanine7.5 Alkyne Properties

| Property | Value | Notes |

| Ex / Em Maxima | 788 nm / 808 nm | Matches 800nm laser lines (e.g., LI-COR Odyssey). |

| Extinction Coeff.[1][2][3] ( | ~223,000 M⁻¹cm⁻¹ | High absorptivity requires careful dilution for measurements. |

| Molecular Weight | ~622 Da | Small molecule; minimal steric hindrance. |

| Solubility | DMSO, DMF | Critical: Low water solubility.[1][2] Must be dissolved in organic solvent first. |

| Correction Factor (CF280) | ~0.03 - 0.05 | Dye contribution to A280. Value varies by vendor; check specific lot. |

Detailed Protocol

Phase A: Preparation of Stock Solutions

Store all stocks at -20°C unless noted.

-

Cy7.5 Alkyne Stock (5 mM): Dissolve 1 mg of Cy7.5 Alkyne in anhydrous DMSO. Note: Ensure DMSO is fresh; water absorption decreases dye stability.

-

CuSO₄ Solution (20 mM): Dissolve Copper(II) Sulfate Pentahydrate in HPLC-grade water.

-

THPTA Ligand (50 mM): Dissolve in water. Crucial: THPTA must be in excess relative to Copper.

-

Sodium Ascorbate (100 mM): Dissolve in water. MUST BE FRESH. Ascorbate oxidizes rapidly (turning yellow).[4] If the solution is not clear/colorless, discard it.

Phase B: The Click Reaction

Standard reaction volume: 100 µL. Scale linearly.

Step 1: Premix Catalyst (The "Protective Shield") In a separate tube, mix CuSO₄ and THPTA. This ensures Cu is ligated before touching the protein.

-

Mix 1 µL CuSO₄ (20 mM) + 2 µL THPTA (50 mM) .

-

Incubate for 2-5 minutes. The solution should remain clear or turn slightly blue.

Step 2: Prepare Protein Mixture In a 1.5 mL microcentrifuge tube (low-bind), combine:

-

Protein-Azide: Final conc. 10–50 µM (e.g., 50 µL of 1 mg/mL IgG).

-

Reaction Buffer: PBS or HEPES (pH 7.0–7.5). Avoid Tris buffer if possible, though THPTA mitigates Tris interference.

-

Cy7.5 Alkyne: Add 1–2 µL of 5 mM stock.

-

Target: 2–5 molar excess over protein.

-

Caution: Keep DMSO < 5% of total volume to prevent protein denaturation.

-

Step 3: Initiate Reaction

-

Add the Cu-THPTA premix (from Step 1) to the Protein/Dye mix. Vortex gently.

-

Add 2.5 µL Sodium Ascorbate (100 mM) (Final conc: ~2.5 mM).

-

Why this order? Ascorbate reduces Cu(II) to the active Cu(I). Adding it last initiates the cycle immediately.

Step 4: Incubation

-

Flush headspace with Nitrogen or Argon (optional but recommended to preserve Cu(I)).

-

Incubate at Room Temperature for 30–60 minutes in the dark.

Fig 2. Operational workflow. Note the specific premixing of Cu/THPTA and the final addition of Ascorbate.

Purification (Critical)

Unreacted Cy7.5 is hydrophobic and "sticky." Standard dialysis is often insufficient.

-

Method A: Spin Desalting Columns (Recommended)

-

Method B: Dialysis

-

Use a dialysis cassette (10K MWCO). Dialyze against PBS with 10% glycerol (helps keep dye solubilized inside the bag to prevent precipitation on the membrane) for 4 hours, then switch to pure PBS overnight.

-

Quality Control: Degree of Labeling (DOL)

To validate the conjugate, measure absorbance at 280 nm (

Formula:

- : 223,000 M⁻¹cm⁻¹

- : Molar extinction coefficient of your protein (e.g., IgG ~210,000 M⁻¹cm⁻¹).

- : Correction factor (typically 0.04 for Cy7.5, check vendor datasheet).

Target DOL:

-

Antibodies: 2–4 dyes per protein (Optimal for binding vs. brightness).

-

Smaller Proteins: 1–2 dyes.

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation | Dye hydrophobicity or Cu(I) oxidation. | 1. Ensure DMSO is <10%.2. Increase THPTA:Cu ratio to 10:1.3. Add 0.05% Tween-20 to the buffer. |

| Low DOL (<1.0) | Inactive Cu(I) or oxidized Ascorbate. | 1. Use fresh Ascorbate.2. Degas buffers to remove Oxygen.3. Increase reaction time to 2 hours. |

| High Background | Free dye not removed. | Cy7.5 aggregates. Perform a second purification step using a dye-removal resin (e.g., Pierce Dye Removal Columns). |

| Protein Degradation | ROS generation by Copper. | Must use THPTA or BTTAA ligand.[8] Do not use Copper without ligand. |

References

-

Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

-

Lumiprobe Corporation. Cyanine7.5 alkyne Protocol and Spectral Properties. Link

-

Jena Bioscience. CuAAC Biomolecule Reaction Buffer Kit (THPTA based) Protocol. Link

-

Vector Laboratories. Cell Lysate Labeling via Click Chemistry. Link

-

AAT Bioquest. Degree of Labeling (DOL) Calculator and Principles. Link

Sources

- 1. Cyanine 7 alkyne (A270182) | Antibodies.com [antibodies.com]

- 2. Cyanine 7.5 alkyne (A270173) | Antibodies.com [antibodies.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jenabioscience.com [jenabioscience.com]

- 8. CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Choline-containing phospholipid synthesis monitoring - Jena Bioscience [jenabioscience.com]

Application Note: High-Fidelity In Vivo Imaging using Cyanine7.5 Alkyne

Topic: Step-by-step guide for in vivo imaging with Cyanine7.5 alkyne Content Type: Detailed Application Note and Protocol

Abstract & Strategic Overview

Cyanine7.5 (Cy7.[1][2][3]5) is a near-infrared (NIR) fluorophore that occupies a critical "sweet spot" for in vivo imaging.[3] With emission maxima around 808 nm, it avoids the high tissue autofluorescence of the visible spectrum (400–650 nm) and penetrates deeper than standard Cy7, mimicking the spectral profile of Indocyanine Green (ICG) but with enhanced photostability and quantum yield.

The "Alkyne" derivative of Cy7.5 enables Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC). This bio-orthogonal reaction allows researchers to attach this NIR probe to virtually any azide-functionalized biomolecule (antibodies, peptides, small molecule drugs, or nanoparticles) with high specificity and yield.

Critical Technical Distinction: Standard "Cy7.5 Alkyne" contains a terminal alkyne . The CuAAC reaction requires a Copper(I) catalyst, which is cytotoxic. Therefore, this protocol is designed for Ex Vivo Conjugation (labeling your target in the tube) followed by purification and In Vivo Administration . This ensures the animal is exposed only to the purified, non-toxic conjugate, not the reactive copper catalyst.

Technical Specifications: Cyanine7.5 Alkyne[2][3][4][5][6]

| Property | Value | Notes |

| Excitation Max | ~788 nm | Requires ~785 nm laser or filtered excitation source. |

| Emission Max | ~808 nm | Deep tissue penetration; minimal autofluorescence. |

| Extinction Coeff. | ~223,000 M⁻¹cm⁻¹ | High molar absorptivity leads to bright signals. |

| Molecular Weight | ~722.40 Da | Small enough to minimize steric hindrance on large carriers. |

| Solubility | DMSO, DMF, Alcohols | Low water solubility; requires organic co-solvent for labeling. |

| Reaction Type | CuAAC (Click) | Forms a stable 1,2,3-triazole linkage.[2] |

Phase 1: Bioconjugation (The "Click" Reaction)[7][8][9]

Objective: Covalently attach Cy7.5-Alkyne to an Azide-functionalized targeting ligand (e.g., Azide-RGD peptide or Azide-Antibody).

Mechanism of Action

The terminal alkyne on the Cy7.5 reacts with the azide group on the biomolecule in the presence of Cu(I) to form a hyper-stable triazole ring. This bond is resistant to enzymatic cleavage in vivo, ensuring the fluorescent signal remains attached to the drug carrier.

Caption: The CuAAC reaction fuses the NIR probe to the target via a stable triazole linkage.

Protocol Steps

Materials:

-

Target Biomolecule-Azide (1 mg/mL in PBS).

-

Cy7.5 Alkyne (10 mM stock in DMSO).

-

CuSO₄ (Copper Sulfate, 100 mM in water).

-

THPTA Ligand (Water-soluble ligand to protect biomolecules from oxidative damage, 500 mM).

-

Sodium Ascorbate (Reducing agent, 500 mM, freshly prepared).

Procedure:

-

Calculate Molar Ratios: Aim for a dye-to-protein ratio of 2:1 to 4:1. Excess dye ensures complete labeling but requires rigorous purification.

-

Mix Reagents: In a microcentrifuge tube, combine:

-

Biomolecule-Azide solution.[2]

-

Cy7.5 Alkyne (add slowly while vortexing).

-

Premix Catalyst: Mix CuSO₄ and THPTA (1:5 molar ratio) separately, then add to the reaction.

-

Initiate: Add Sodium Ascorbate (final conc. 5 mM) to reduce Cu(II) to catalytic Cu(I).

-

-

Incubate: 1 hour at Room Temperature (RT) in the dark. Flush headspace with Nitrogen/Argon if the protein is oxidation-sensitive.

-

Purification (CRITICAL):

-

Small Molecules/Peptides: Use HPLC (C18 column) to separate the conjugate from free dye and copper.

-

Proteins/Antibodies: Use Spin Desalting Columns (7K MWCO) or Dialysis against PBS to remove free dye and copper ions. Copper toxicity can cause acute liver failure in mice; ensure thorough removal.

-

Phase 2: In Vivo Imaging Workflow

Objective: Administer the purified conjugate and image biodistribution/tumor accumulation.

Experimental Logic

Cy7.5 is hydrophobic. While the sulfonated versions are water-soluble, the core structure can cause aggregation. We use the Enhanced Permeability and Retention (EPR) effect for tumors or specific ligand-receptor binding.

Caption: Workflow ensuring sterile, artifact-free imaging from purification to longitudinal acquisition.

Protocol Steps

1. Animal Preparation:

-

Diet: Switch mice to a chlorophyll-free diet (alfalfa-free) 1 week prior. Standard chow fluoresces in the NIR range (600-700 nm) and can interfere with Cy7.5 signals if filters are not perfect.

-

Depilation: Hair absorbs and scatters NIR light. Shave and use depilatory cream (Nair) on the region of interest 24 hours before imaging to reduce skin irritation artifacts.

2. Administration:

-

Route: Intravenous (Tail Vein) is standard for biodistribution.

-

Dose: Typically 1–5 nmol of dye per mouse (approx. 0.5–2 mg/kg of conjugate depending on carrier MW).

-

Vehicle: PBS (pH 7.4). If the conjugate is hydrophobic, add <5% DMSO or use a formulation excipient like Tween-80 (only if necessary).

3. Imaging Parameters (IVIS / FMT Systems):

-

Excitation Filter: 780 ± 20 nm.

-

Emission Filter: 810 nm (Long Pass) or 830 ± 20 nm (Band Pass).

-

Exposure Time: Auto-exposure (typically 1–5 seconds for Cy7.5). Avoid saturation.

-

Binning: Medium (4x4) or High (8x8) to increase sensitivity for deep tissue.

Data Analysis & Quantification

Do not rely solely on "pretty pictures." Quantitative rigor is required.

-

Region of Interest (ROI): Draw ROIs over the Tumor (T) and a contralateral Muscle/Background (B) site.

-

Metric: Calculate Total Radiant Efficiency

. This normalizes for excitation power and exposure time. -

Signal-to-Noise Ratio (SNR):

-

Biodistribution: At the endpoint, excise organs (Liver, Spleen, Kidney, Tumor, Heart) and image ex vivo to validate in vivo findings without tissue attenuation depth effects.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| High Liver Signal | Hydrophobic aggregation | Cy7.5 is lipophilic.[1] PEGylate the conjugate or use "Sulfo-Cy7.5" for better water solubility. |

| No Signal | Fluorescence Quenching | Dye-to-protein ratio > 4:1 causes self-quenching. Lower the labeling ratio. |

| Acute Toxicity | Residual Copper | Incomplete purification after Click reaction. Use EDTA wash or dialysis to chelate Cu. |

| High Background | Free Dye | Free Cy7.5 clears renally/hepatically. If background persists >24h, the conjugate is unstable. |

References

-

Lumiprobe Corporation. Sulfo-Cyanine7.5 alkyne: Spectral properties and protocol. Retrieved from

-

AAT Bioquest. Spectrum of Cy7.5 (Cyanine-7.5). Retrieved from

-

National Institutes of Health (NIH). Cyanine fluorochrome-labeled antibodies in vivo: assessment of tumor imaging. Cancer Detect Prev. 1998.[4] Retrieved from

-

Frontiers in Pharmacology. Heptamethine Cyanine–Based Application for Cancer Theranostics. Retrieved from

-

Alfa Chemistry. Cyanine Dyes for Mouse In Vivo Imaging: Experimental Steps and Methods. Retrieved from

Sources

Application Note: Streamlined Conjugation of Cyanine7.5 Alkyne to Azide-Modified Antibodies via Strain-Promoted Click Chemistry

Introduction: The Power of Near-Infrared Antibody Conjugates

In the landscape of biomedical research and diagnostics, the ability to visualize and track specific molecular targets in complex biological systems is paramount. Near-infrared (NIR) fluorescently labeled antibodies have emerged as indispensable tools, offering significant advantages for in vivo imaging and highly sensitive immunoassays.[1][2][3] The NIR window (700-900 nm) provides a spectral sweet spot where endogenous tissue absorption and autofluorescence are minimized, allowing for deeper tissue penetration and a superior signal-to-noise ratio.[2][3] Cyanine7.5 (Cy7.5), a dye that absorbs and emits in this NIR region, is an excellent candidate for these applications due to its high molar absorptivity and strong fluorescence.[3]

This application note provides a comprehensive guide for the robust and efficient conjugation of Cy7.5 alkyne to azide-modified antibodies. We will delve into the principles of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal "click chemistry" reaction that has revolutionized bioconjugation.[4][5][6] This metal-free approach ensures the preservation of antibody integrity and function by proceeding under mild, physiological conditions.[7][8][9] We will detail the protocols for antibody modification, the conjugation reaction itself, and the subsequent purification and characterization of the final, highly specific NIR-labeled antibody.

The Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

At the heart of this protocol is SPAAC, a powerful bioorthogonal reaction that involves the coupling of a strained alkyne, such as a dibenzocyclooctyne (DBCO), with an azide to form a stable triazole linkage.[6][][11] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic metal catalyst, making it ideal for use with sensitive biological molecules like antibodies.[9][11][12] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and with high specificity in aqueous environments.[][13]

The process can be broken down into two key stages:

-

Antibody Modification: Introduction of an azide group onto the antibody. This is typically achieved by reacting the primary amines on lysine residues with an N-hydroxysuccinimide (NHS) ester functionalized with an azide.[14][15][]

-

SPAAC Reaction: The azide-modified antibody is then reacted with an alkyne-containing molecule, in this case, Cy7.5-alkyne. The bioorthogonal nature of this reaction ensures that the dye selectively couples to the engineered azide sites, minimizing non-specific labeling.[7][8]

Below is a diagram illustrating the overall workflow for this conjugation process.

Figure 1. Experimental workflow for conjugating Cy7.5 alkyne to an azide-modified antibody.

Detailed Protocols

Part 1: Preparation of Azide-Modified Antibody

This protocol describes the modification of an antibody with azide groups using an NHS-azide linker. The primary amines on lysine residues serve as the target for this modification.[15][17]

Materials:

-

Antibody of interest (e.g., IgG) at 1-2 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

-

Azidoacetic acid NHS ester or a similar NHS-azide linker.

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.3-8.5.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Purification system: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or dialysis cassette (10 kDa MWCO).

Protocol:

-

Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be purified.[18] Use a centrifugal purification column with a 10,000 Da molecular weight cutoff to exchange the buffer to PBS.[18]

-

Reaction Setup:

-

Adjust the antibody concentration to 1-2 mg/mL in the Reaction Buffer.

-

Prepare a stock solution of the NHS-azide linker in an anhydrous organic solvent like DMSO or DMF.

-

-

Modification Reaction:

-

Add a 10 to 20-fold molar excess of the NHS-azide linker to the antibody solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing. The reaction can also be performed at 4°C for 2 hours to overnight.[]

-

-

Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-azide. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted NHS-azide and quenching agent by SEC or dialysis against PBS.[19] The resulting azide-modified antibody is ready for conjugation.

Table 1: Recommended Molar Ratios for Antibody Modification

| Component | Molar Excess (relative to Antibody) | Rationale |

| NHS-Azide Linker | 10-20 fold | Ensures efficient modification of accessible lysine residues. |

Part 2: SPAAC Conjugation of Cy7.5 Alkyne to Azide-Modified Antibody

This protocol details the copper-free click chemistry reaction between the azide-modified antibody and a DBCO-functionalized Cy7.5 dye.

Materials:

-

Azide-modified antibody from Part 1.

-

Cyanine7.5-DBCO (or other strained alkyne derivative).

-

Reaction Buffer: PBS, pH 7.4.

-

Purification system: SEC column or dialysis cassette.

Protocol:

-

Reaction Setup:

-

Dissolve the Cyanine7.5-DBCO in a minimal amount of DMSO.

-

In a reaction tube, combine the azide-modified antibody with a 2-4 fold molar excess of the Cyanine7.5-DBCO.[20]

-

-

Conjugation Reaction:

-

Incubate the mixture overnight at 4°C with gentle mixing, protected from light.[20] Alternatively, the reaction can be performed at room temperature for 2-4 hours.

-

-

Purification: Purify the Cy7.5-antibody conjugate using SEC or dialysis to remove unreacted dye.[19][20]

Figure 2. SPAAC reaction between an azide-modified antibody and Cyanine7.5-DBCO.

Characterization of the Final Conjugate

Proper characterization is crucial to ensure the quality and efficacy of the final Cy7.5-antibody conjugate.

UV-Vis Spectroscopy for Degree of Labeling (DOL) Determination

The DOL, or the average number of dye molecules per antibody, is a critical quality attribute.[21][22] It can be determined using UV-Vis spectroscopy by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the absorbance maximum of Cy7.5 (typically around 750 nm).[21]

Protocol:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~750 nm (A₇₅₀).

-

Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the following equations:

-

Antibody Concentration (M) = [A₂₈₀ - (A₇₅₀ × CF₂₈₀)] / ε_antibody

-

Dye Concentration (M) = A₇₅₀ / ε_dye

-

DOL = Dye Concentration / Antibody Concentration

Where:

-

ε_antibody is the molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_dye is the molar extinction coefficient of Cy7.5 at its absorbance maximum.

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / A_max of dye).

-

Table 2: Typical Parameters for DOL Calculation

| Parameter | Value |

| ε_IgG at 280 nm | ~210,000 M⁻¹cm⁻¹ |

| ε_Cy7.5 at ~750 nm | ~250,000 M⁻¹cm⁻¹ |

| CF₂₈₀ for Cy7.5 | ~0.05 |

SDS-PAGE for Conjugation Confirmation and Purity Assessment

SDS-PAGE is a straightforward method to visually confirm successful conjugation and assess the purity of the final product.[23]

Protocol:

-

Run samples of the unconjugated antibody, the azide-modified antibody, and the final Cy7.5-antibody conjugate on an SDS-PAGE gel under both reducing and non-reducing conditions.

-

Under non-reducing conditions: A successful conjugate will show a single band with a higher molecular weight compared to the unconjugated antibody, indicating the attachment of the Cy7.5 dye.

-

Under reducing conditions: The antibody will dissociate into its heavy and light chains. The heavy chains, and potentially the light chains, of the conjugate will show a slight increase in molecular weight.

-

The gel can be visualized by Coomassie staining for total protein and by fluorescence imaging to confirm the presence of the Cy7.5 dye on the antibody bands.

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low DOL | Inefficient antibody modification. | Ensure the antibody is in an amine-free buffer. Increase the molar excess of the NHS-azide linker. Optimize reaction time and temperature. |

| Inefficient SPAAC reaction. | Verify the reactivity of the Cyanine7.5-DBCO. Increase the molar excess of the dye. Extend the reaction time. | |

| High Background/Free Dye | Incomplete purification. | Repeat the SEC or dialysis step. Use a larger volume of buffer for dialysis. |

| Antibody Aggregation | High DOL or harsh reaction conditions. | Reduce the molar excess of the labeling reagents. Perform reactions at 4°C. Analyze for aggregation using SEC. |

| Loss of Antibody Activity | Modification of critical lysine residues in the antigen-binding site. | Consider site-specific labeling methods that target the Fc region.[15][24] |

Conclusion

The conjugation of Cyanine7.5 alkyne to azide-modified antibodies via SPAAC is a robust and reliable method for producing high-quality NIR fluorescent probes. This approach leverages the power of bioorthogonal click chemistry to create stable, well-defined conjugates while preserving the biological activity of the antibody. The detailed protocols and characterization methods outlined in this application note provide researchers with a comprehensive framework to successfully generate these valuable reagents for a wide range of applications, from advanced in vivo imaging to sensitive diagnostic assays.

References

-

Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118), 54922. [Link]

-

Shaikh, S., Madhav, H., & Singh, P. K. (2023). Unfolding Potential of Click Chemistry in Bioconjugation: A Review. ChemRxiv. [Link]

-

Singh, I., & Hale, K. (2010). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. Pharmaceuticals, 3(6), 1795-1830. [Link]

-

Fernández-Mato, N., Iglesias-López, D., & García-Fandiño, R. (2024). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. ACS Chemical Biology. [Link]

-

Mehak, K., & Sharma, M. (2024). Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry. RSC Advances, 14(13), 9037-9051. [Link]

-

Macsen Labs. (n.d.). NIR dyes in Bioimaging: A Comprehensive Research. Macsen Labs. [Link]

-

Luo, S., Zhang, E., Su, Y., Cheng, T., & Shi, C. (2011). Near-infrared Molecular Probes for In Vivo Imaging. Bioconjugate Chemistry, 22(5), 787-799. [Link]

-

Peng, X., & Song, F. (2010). NIR Dyes for Bioimaging Applications. Accounts of Chemical Research, 43(10), 1358-1368. [Link]

-

Saxena, V., Sadoqi, M., & Shao, J. (2003). Lipophilic Near-Infrared Dyes for In Vivo Fluorescent Cell Tracking. Journal of Pharmaceutical Sciences, 92(10), 2054-2060. [Link]

-

Kim, S., Ko, W., Park, H., & Lee, H. S. (2016). Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. Journal of Visualized Experiments, (118). [Link]

-

Teledyne Vision Solutions. (n.d.). NIR-II Probes for In vivo Imaging. Teledyne Vision Solutions. [Link]

-

Al-Sabi, A., et al. (2015). Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. Bioconjugate Chemistry, 26(8), 1624-1633. [Link]

-

Wakankar, A., Chen, Y., Gokarn, Y., & Jacobson, F. S. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

-

Biotium. (2021, January 11). Rapid, Efficient, and Versatile Mix-n-Stain™ Antibody Labeling Kits by Biotium [Video]. YouTube. [Link]

-

ADC Review. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. ADC Review / Journal of Antibody-drug Conjugates. [Link]

-

Chemie Brunschwig. (n.d.). Mix-n-Stain™ Antibody Labeling Kits. Chemie Brunschwig. [Link]

-

Creative Biolabs. (n.d.). Azidoacetic acid NHS ester. Creative Biolabs. [Link]

-

Zbornik, C., et al. (2012). Comparison of Strain-Promoted Alkyne-Azide Cycloaddition With Established Methods for Conjugation of Biomolecules to Magnetic Nanoparticles. IEEE Transactions on Magnetics, 49(1), 368-372. [Link]

-

AbOliGo. (n.d.). Fast, Reproducible Antibody-Oligo Conjugates for Multiplexed Analysis. AbOliGo. [Link]

-

Oli-gogen. (n.d.). Conjugation of antibodies with DBCO and downstream copper-free click chemistry reaction. Oli-gogen. [Link]

-

FluoroFinder. (n.d.). Antibody Conjugation Techniques. FluoroFinder. [Link]

-

ResearchGate. (n.d.). Overview of SPAAC reactions between sulfo DBCO-amine (1),... ResearchGate. [Link]

-

Park, S., et al. (2018). N-terminal α-amino group modification of antibodies using a site-selective click chemistry method. Bioconjugate Chemistry, 29(4), 1040-1047. [Link]

-

Kobs, G. (2015, September 21). Purify and Conjugate Antibodies in a Single Workflow. Promega Connections. [Link]

-

Glen Research. (n.d.). Product Review: DBCO. Glen Report 35.25. [Link]

-

nanoComposix. (n.d.). Experiment #1 - Antibody Purification. nanoComposix. [Link]

-

Interchim. (n.d.). DBCO reagents for « Click Chemistry ». Interchim. [Link]

-

Thermo Fisher Scientific. (2024, July 3). Custom Antibody and Protein Conjugation Services [Video]. YouTube. [Link]

-

Neo, A., & Babu C.V., S. (2022). Characterization of Antibody-Drug Conjugate Critical Quality Attributes Using the Agilent Cary 3500 UV-Vis Multizone Temperature Capability. Agilent Technologies. [Link]

-

Wakankar, A. A., et al. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. mAbs, 3(2), 161-172. [Link]

-

Waters Corporation. (n.d.). Antibody Drug Conjugate (ADC) Load Characterization and Analysis Using the BioAccord and Nano DSC Systems. Waters Corporation. [Link]

-

Thermo Fisher Scientific. (2024, July 3). How to: Invitrogen ReadyLabel Antibody Labeling Kits Protocol [Video]. YouTube. [Link]

Sources

- 1. macsenlab.com [macsenlab.com]

- 2. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NIR Dyes for Bioimaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Clicking in harmony: exploring the bio-orthogonal overlap in click chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00494A [pubs.rsc.org]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]

- 8. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. vectorlabs.com [vectorlabs.com]

- 11. interchim.fr [interchim.fr]

- 12. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. Azidoacetic acid NHS ester - Creative Biolabs [creative-biolabs.com]

- 15. Antibody Labeling and Immobilization Sites | Thermo Fisher Scientific - US [thermofisher.com]

- 17. Antibody labeling chemistries | Abcam [abcam.com]

- 18. nanocomposix.com [nanocomposix.com]

- 19. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 20. help.lumiprobe.com [help.lumiprobe.com]

- 21. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 22. agilent.com [agilent.com]

- 23. aboligo.com [aboligo.com]

- 24. Protein and Antibody Labeling Kits | Thermo Fisher Scientific [thermofisher.com]

Application Notes and Protocols: Labeling of Oligonucleotides with Cy7.5 Alkyne

Introduction

The precise covalent attachment of functional reporters to oligonucleotides is a cornerstone of modern molecular biology, enabling advancements in areas ranging from in vivo imaging to diagnostic assays. Near-infrared (NIR) fluorescent dyes, such as Cyanine7.5 (Cy7.5), are particularly valuable due to their deep tissue penetration and minimal background autofluorescence. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and efficient labeling of oligonucleotides with Cy7.5 alkyne.

This guide will primarily focus on two powerful and widely adopted bioconjugation strategies: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[][] The choice between these "click chemistry" methods depends on the specific experimental context, particularly the sensitivity of the oligonucleotide or other components to the copper catalyst.[3] We will delve into the mechanistic underpinnings of these reactions, provide detailed, step-by-step protocols, and discuss critical aspects of purification and quality control to ensure the generation of high-quality fluorescently labeled oligonucleotides.

The Significance of Cy7.5

Cy7.5 is a heptamethine cyanine dye that absorbs and emits light in the near-infrared spectrum (typically with an absorbance maximum around 788 nm and an emission maximum around 808 nm).[4] This spectral window is often referred to as the "in vivo imaging window" because endogenous molecules like hemoglobin and water exhibit low absorption in this range, leading to reduced background signal and deeper tissue penetration of light. These properties make Cy7.5 an exceptional candidate for demanding applications such as in vivo tracking of therapeutic oligonucleotides.

Choosing the Right "Click" Chemistry Approach

The selection of the appropriate click chemistry reaction is a critical first step. Both CuAAC and SPAAC are highly efficient and bioorthogonal, meaning they proceed with high specificity in complex biological environments without interfering with native biochemical processes.[][][5]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the copper(I)-catalyzed cycloaddition between a terminal alkyne and an azide to form a stable triazole linkage.[][6][] It is known for its high efficiency and relatively fast kinetics.[] However, the requirement for a copper(I) catalyst can be a drawback in certain applications, as copper ions are known to potentially mediate DNA cleavage.[3][6] The use of copper(I)-stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) can mitigate this issue.[6]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free reaction utilizes the inherent ring strain of a cyclooctyne (such as dibenzocyclooctyne, DBCO, or bicyclononyne, BCN) to react with an azide.[][][3] While the reaction kinetics of SPAAC may be slower than CuAAC, its complete biocompatibility in living systems is a significant advantage, as it eliminates the need for potentially cytotoxic copper catalysts.[][][3]

For the purposes of this protocol, we will detail the labeling of an azide-modified oligonucleotide with a Cy7.5-alkyne reagent. The principles and steps can be readily adapted for the inverse reaction (alkyne-modified oligonucleotide and Cy7.5-azide).

Experimental Design and Workflow

A successful labeling experiment requires careful planning and execution. The general workflow involves the preparation of the oligonucleotide, the click chemistry reaction itself, purification of the labeled product, and finally, rigorous quality control.

Caption: A generalized workflow for labeling oligonucleotides with Cy7.5 alkyne.

Detailed Protocols

Part 1: Preparation of Reagents

Proper preparation and handling of reagents are paramount to achieving high labeling efficiency.

1.1. Azide-Modified Oligonucleotide:

-

Oligonucleotides functionalized with an azide group can be commercially synthesized or prepared using established phosphoramidite chemistry.

-

Ensure the oligonucleotide is of high purity, preferably purified by HPLC or PAGE to remove any failure sequences.[]

-

Dissolve the lyophilized azide-modified oligonucleotide in nuclease-free water to a stock concentration of 1-2 mM.

-

Quantify the oligonucleotide concentration accurately using UV-Vis spectrophotometry at 260 nm.

1.2. Cy7.5 Alkyne:

-

Cy7.5 alkyne is commercially available from various suppliers.

-

Due to the light-sensitive nature of cyanine dyes, it is crucial to handle the Cy7.5 alkyne in a light-protected environment (e.g., in amber vials or by wrapping tubes in aluminum foil).

-

Prepare a stock solution of Cy7.5 alkyne (typically 10 mM) in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[9] Ensure the solvent is of high quality to prevent degradation of the dye.[9]

-

Store the stock solution at -20°C, protected from light and moisture.

Part 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol is adapted from established methods for CuAAC labeling of oligonucleotides.[5][6][10]

2.1. Materials:

-

Azide-modified oligonucleotide stock solution (1-2 mM in nuclease-free water)

-

Cy7.5 alkyne stock solution (10 mM in DMSO)

-

Copper(II) sulfate (CuSO4) stock solution (10 mM in nuclease-free water)

-

Tris(benzyltriazolylmethyl)amine (TBTA) stock solution (10 mM in DMSO)

-

Sodium ascorbate stock solution (50 mM in nuclease-free water, freshly prepared)

-

Nuclease-free water

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)

2.2. Reaction Setup: The following table provides recommended reagent volumes for a 10 nmol labeling reaction. This can be scaled up or down as needed.

| Reagent | Stock Concentration | Volume for 10 nmol Reaction | Final Concentration |

| Azide-Oligo | 1 mM | 10 µL | 100 µM |

| Cy7.5 Alkyne | 10 mM | 5 µL | 500 µM (5-fold excess) |

| Reaction Buffer | 0.1 M, pH 7.0 | 10 µL | 10 mM |

| CuSO4 | 10 mM | 1 µL | 100 µM |

| TBTA | 10 mM | 2 µL | 200 µM |

| Sodium Ascorbate | 50 mM | 2 µL | 1 mM |

| Nuclease-free H2O | - | To a final volume of 100 µL | - |

2.3. Step-by-Step Procedure:

-

In a microcentrifuge tube, combine the azide-modified oligonucleotide, reaction buffer, and nuclease-free water.

-

In a separate tube, premix the CuSO4 and TBTA solutions. This pre-complexation helps to stabilize the Cu(I) ion and improve reaction efficiency.[6]

-

Add the Cy7.5 alkyne stock solution to the oligonucleotide mixture and vortex briefly.

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture. Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst from CuSO4.

-

Immediately add the premixed CuSO4/TBTA solution to the reaction mixture.

-

Vortex the reaction mixture thoroughly.

-

Incubate the reaction at room temperature for 1-4 hours, or at 37-45°C for 30-60 minutes to accelerate the reaction.[10][11] Protect the reaction from light.

-

Proceed to the purification step.